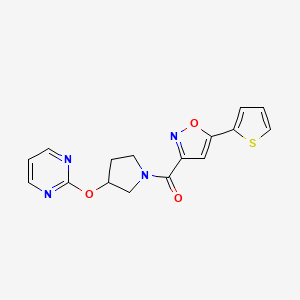

(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

(3-pyrimidin-2-yloxypyrrolidin-1-yl)-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c21-15(12-9-13(23-19-12)14-3-1-8-24-14)20-7-4-11(10-20)22-16-17-5-2-6-18-16/h1-3,5-6,8-9,11H,4,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVULFYLERYWKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone typically involves multi-step organic reactions. The general synthetic route includes:

Formation of Pyrimidin-2-yloxy Group: This step involves the reaction of pyrimidine with an appropriate alkylating agent to introduce the oxy group.

Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and dihaloalkanes.

Thiophene and Isoxazole Introduction: The thiophene and isoxazole rings are introduced through cycloaddition reactions or via functional group transformations of pre-existing rings.

Final Coupling: The final step involves coupling the pyrimidin-2-yloxy pyrrolidine intermediate with the thiophene-isoxazole moiety under conditions that promote the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrolidine moieties.

Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening or hydrogenation.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine, thiophene, and isoxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under conditions that favor substitution.

Major Products

Oxidation: Oxidized derivatives of the thiophene and pyrrolidine rings.

Reduction: Reduced forms of the isoxazole ring, potentially leading to alcohols or amines.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.

Scientific Research Applications

Chemistry

Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its multiple heteroatoms.

Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Biology

Drug Discovery: The compound’s unique structure makes it a candidate for screening in drug discovery programs, particularly for targeting enzymes and receptors.

Medicine

Industry

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple heteroatoms allow it to form hydrogen bonds and coordinate with metal ions, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities:

Insights:

- Target vs.

- Target vs. Pyrimidinone Analogue: The absence of a thioether group in the target may reduce toxicity risks compared to the methylthio-containing compound .

Hypothetical Pharmacological Profiles

Based on structural trends:

- Target Compound : The pyrimidinyloxy group may enhance kinase affinity (e.g., EGFR inhibitors), while the thiophene-isoxazole system could improve blood-brain barrier penetration.

- 7a/7b: Polar substituents (amino, cyano) may limit bioavailability but increase water solubility for intravenous applications .

- Pyrimidinone Analogue: Methylthio group could confer higher CYP450-mediated metabolism, reducing half-life compared to the target .

Biological Activity

The compound (3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone, a novel synthetic derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, based on various studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine moiety, a pyrrolidine ring, and an isoxazole unit. Its molecular formula is C16H17N3O2S, indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological activity.

Antitumor Activity

- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, a critical process in cell division. This mechanism is vital for its antitumor effects as it disrupts the mitotic spindle formation necessary for cancer cell proliferation.

- Cell Line Studies : In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, with an average IC50 value reported at 13.4 nM against four different cancer types. Notably, it retained efficacy against paclitaxel-resistant A549 cells, suggesting a unique mechanism that bypasses common drug resistance pathways .

Anti-inflammatory Activity

- Inhibition of Cytokines : The compound exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .

- Cell Membrane Integrity : Studies indicate that the compound may disrupt bacterial cell membranes leading to cytosolic leakage and eventual cell lysis, further supporting its role as an antimicrobial agent .

Antimicrobial Activity

- Broad-Spectrum Efficacy : The compound has demonstrated significant antimicrobial activity against various bacterial strains. Its mechanism appears to involve damaging the bacterial cell membrane, which is crucial for maintaining cellular integrity.

- Fluorescence Spectroscopy Findings : Research employing fluorescence spectroscopy indicated that the compound effectively kills bacterial cells by compromising their membrane integrity .

Structure-Activity Relationship (SAR)

The biological activity of (3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone can be attributed to specific structural components:

| Structural Component | Role in Activity |

|---|---|

| Pyrimidine moiety | Enhances binding affinity to target proteins |

| Pyrrolidine ring | Contributes to overall stability and bioavailability |

| Isoxazole unit | Essential for biological activity through interaction with cellular targets |

Case Studies

- Antitumor Efficacy : In one study, the compound was tested on human cancer cell lines where it induced G2/M arrest and apoptosis via mitochondrial pathways. It also suppressed migration and vascular network formation in treated cells .

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses compared to control groups, highlighting its therapeutic potential in inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step strategies, typically starting with the formation of the isoxazole core via [3+2] cycloaddition between an alkyne and nitrile oxide. Subsequent steps include nucleophilic substitution for pyrimidine attachment and reductive amination for pyrrolidine ring formation. Key conditions include:

- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for thiophenyl group introduction) .

- Temperature control : Reflux in ethanol or THF for cyclization steps .

- Purification : Use of flash chromatography or preparative HPLC to isolate intermediates .

Q. How is structural confirmation achieved for intermediates and the final compound?

Advanced spectroscopic and chromatographic techniques are essential:

- NMR spectroscopy : H and C NMR to confirm regiochemistry of the isoxazole and pyrimidine rings .

- HPLC-MS : Purity assessment (>95%) and molecular weight verification .

- X-ray crystallography : For resolving ambiguous stereochemistry in the pyrrolidine ring .

Q. What functional groups contribute to its potential bioactivity?

- Isoxazole : Enhances metabolic stability and hydrogen-bonding interactions with targets .

- Pyrimidine : Facilitates π-π stacking in enzyme active sites .

- Thiophene : Improves lipophilicity and membrane permeability .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrimidine-oxygen bond formation be addressed?

Regioselectivity is controlled by:

- Protecting groups : Temporary protection of reactive sites (e.g., tert-butyldimethylsilyl for hydroxyl groups) to direct coupling .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the pyrimidine C2 position .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80–100°C) stabilize thermodynamic outcomes .

Q. What experimental strategies resolve contradictory bioactivity data across assays?

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cell-based viability tests to distinguish direct target effects from off-target cytotoxicity .

- Molecular dynamics simulations : Model compound-target binding to identify conformational discrepancies between in vitro and cellular environments .

- Metabolite profiling : LC-MS to rule out interference from degradation products .

Q. How does the compound interact with mTORC1/2 pathways, and what assays validate this?

The pyrrolidine-piperidine scaffold mimics ATP-binding motifs in kinase domains. Validation methods include:

- Biochemical assays : Competitive ATP-binding assays using purified mTOR proteins .

- Phosphorylation profiling : Western blotting for downstream markers (e.g., p-S6K1 for mTORC1, p-AKT for mTORC2) .

- Gene knockout models : CRISPR-Cas9-mediated mTOR deletion in cell lines to confirm target specificity .

Q. What structure-activity relationship (SAR) insights guide optimization of its pharmacokinetic properties?

Key SAR findings:

- Pyrimidine substitution : Electron-withdrawing groups (e.g., Cl) at C5 improve metabolic stability but reduce solubility .

- Thiophene vs. furan : Thiophene enhances CNS penetration due to higher logP values .

- Pyrrolidine ring modification : N-methylation reduces hERG channel liability but may decrease potency .

Q. How are environmental impacts assessed during preclinical development?

- Biodegradation studies : OECD 301F test to measure aerobic degradation in water/soil .

- Ecotoxicity assays : Daphnia magna acute toxicity testing (LC50/EC50) .

- Bioaccumulation potential : Calculated logP values and experimental determination in fish models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.